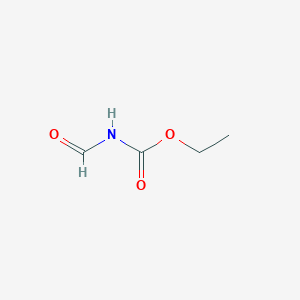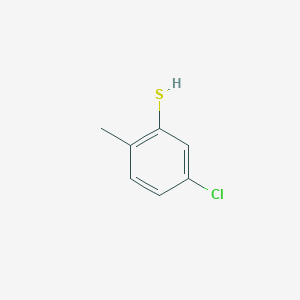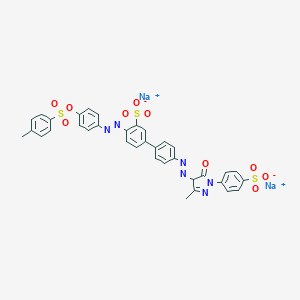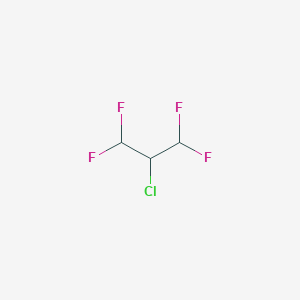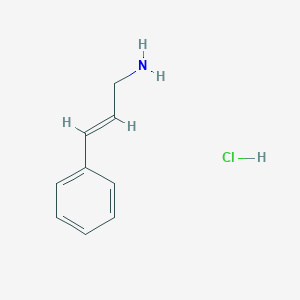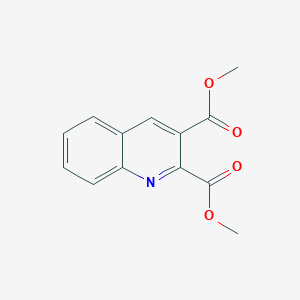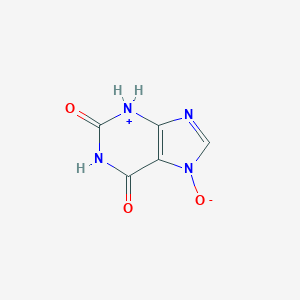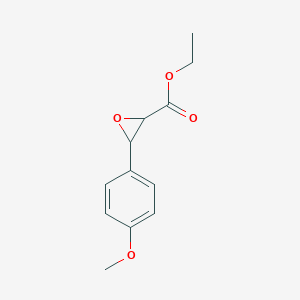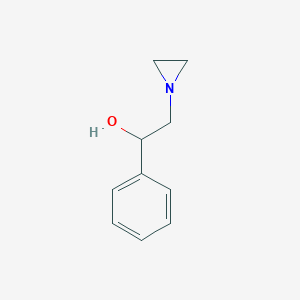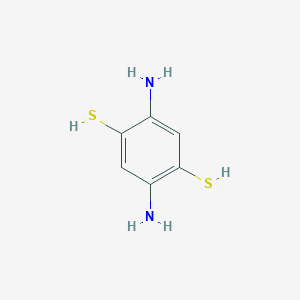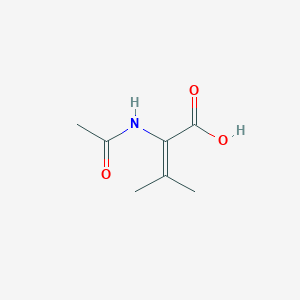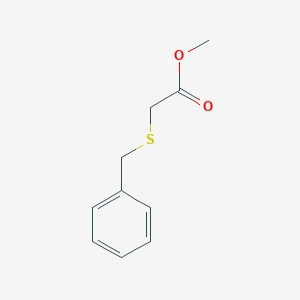
Methyl (benzylthio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (benzylthio)acetate is a chemical compound with the molecular formula C10H12O2S. It is a colorless to pale yellow liquid with a fruity odor and is commonly used in the perfume industry. This chemical compound is also widely used in scientific research as it has shown promising results in various applications.
Mecanismo De Acción
The exact mechanism of action of methyl (Methyl (benzylthio)acetate)acetate is not fully understood. However, studies have shown that it can inhibit the growth of certain bacteria and fungi. It has also been found to scavenge free radicals and reduce oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Methyl (Methyl (benzylthio)acetate)acetate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to reduce lipid peroxidation and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (Methyl (benzylthio)acetate)acetate has several advantages for use in lab experiments. It is readily available, easy to handle, and has a low toxicity profile. However, its limitations include its limited solubility in water, which can make it difficult to use in aqueous-based experiments.
Direcciones Futuras
There are several future directions for research on methyl (Methyl (benzylthio)acetate)acetate. One area of interest is its potential use in the treatment of various diseases such as cancer and diabetes. Another area of interest is its use as a natural preservative in the food industry. Further research is needed to fully understand the potential applications of this compound.
Conclusion
Methyl (Methyl (benzylthio)acetate)acetate is a versatile chemical compound with numerous scientific research applications. Its unique properties make it a popular compound in various fields of study. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Aplicaciones Científicas De Investigación
Methyl (Methyl (benzylthio)acetate)acetate has been extensively used in scientific research due to its unique properties. It has been found to have antimicrobial, antioxidant, and anti-inflammatory properties. These properties have made it a popular compound in the fields of pharmacology, food science, and cosmetics.
Propiedades
Número CAS |
17277-59-7 |
|---|---|
Nombre del producto |
Methyl (benzylthio)acetate |
Fórmula molecular |
C10H12O2S |
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
methyl 2-benzylsulfanylacetate |
InChI |
InChI=1S/C10H12O2S/c1-12-10(11)8-13-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clave InChI |
QQDHRVYAGDFBOI-UHFFFAOYSA-N |
SMILES |
COC(=O)CSCC1=CC=CC=C1 |
SMILES canónico |
COC(=O)CSCC1=CC=CC=C1 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

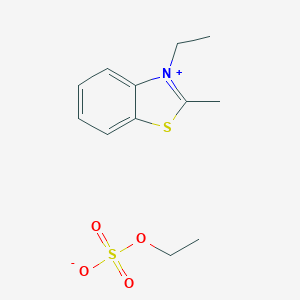
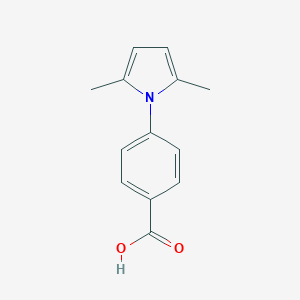
![Iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate](/img/structure/B96856.png)
